Grk6-IN-1
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Grk6-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions . Industrial production methods for this compound are not publicly disclosed, as it is primarily used for research purposes .
Chemical Reactions Analysis
Grk6-IN-1 undergoes various types of chemical reactions, including phosphorylation and inhibition of kinase activity . Common reagents and conditions used in these reactions include serine/threonine protein kinases and specific inhibitors . The major products formed from these reactions are phosphorylated proteins and inhibited kinase activity .
Scientific Research Applications
Grk6-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Grk6-IN-1 exerts its effects by inhibiting the activity of G protein-coupled receptor kinase 6. This inhibition prevents the phosphorylation of specific proteins involved in cell signaling pathways . The molecular targets of this compound include GRK6 and its associated pathways, which play a crucial role in various cellular processes .
Comparison with Similar Compounds
Grk6-IN-1 is unique in its high potency and specificity for GRK6 inhibition. Similar compounds include:
Compound 19: Another potent inhibitor of GRK6 with low nanomolar potency.
GRK2 and GRK3 inhibitors: These compounds inhibit other members of the G protein-coupled receptor kinase family but are less specific for GRK6.
GRK5 inhibitors: These compounds target GRK5, another member of the GRK family, but have different applications and effects.
This compound stands out due to its high specificity and potential for research in multiple myeloma .
Properties
Molecular Formula |
C22H23ClN6O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-N-[(4-chloro-2-methoxyphenyl)methyl]-4-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C22H23ClN6O2/c1-4-15-11-19(29-28-15)26-21-20-16(6-5-7-17(20)30-2)25-22(27-21)24-12-13-8-9-14(23)10-18(13)31-3/h5-11H,4,12H2,1-3H3,(H3,24,25,26,27,28,29) |
InChI Key |
ACLLLJSNOCYQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)NC2=NC(=NC3=C2C(=CC=C3)OC)NCC4=C(C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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